

Application Notes and Protocols for Creep Testing of Iron Aluminide Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron aluminide*

Cat. No.: *B576875*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron aluminide (FeAl) composites are promising materials for high-temperature structural applications due to their excellent oxidation and corrosion resistance, low density, and cost-effectiveness. Understanding their long-term mechanical behavior at elevated temperatures is crucial for ensuring structural integrity and reliability. Creep, the time-dependent deformation of a material under constant stress at high temperatures, is a critical performance-limiting factor. This document provides detailed application notes and experimental protocols for conducting creep testing on **iron aluminide** composites.

Data Presentation

The following tables summarize key quantitative data related to the creep behavior of **iron aluminide** composites, compiled from various research sources.

Table 1: Minimum Creep Rate of **Iron Aluminide** Composites at Various Temperatures and Stresses

Composite System	Temperature (°C)	Applied Stress (MPa)	Minimum Creep Rate (s ⁻¹)	Reference
Fe-28Al-5Cr	650	100	1.5 x 10 ⁻⁸	[1]
Fe-28Al-5Cr	700	100	8.0 x 10 ⁻⁸	[1]
Fe-28Al-5Cr	750	50	2.5 x 10 ⁻⁸	[1]
Fe ₃ Al-based alloy	650	120	5.0 x 10 ⁻⁹	[1]
Fe ₃ Al-based alloy	700	80	1.2 x 10 ⁻⁸	[1]
ODS FeAl	600	200	1.0 x 10 ⁻⁷	[2]
ODS FeAl	700	100	2.0 x 10 ⁻⁷	[2]

Table 2: Stress Exponent and Apparent Activation Energy for Creep in **Iron Aluminide Composites**

Composite System	Temperature Range (°C)	Stress Exponent (n)	Apparent Activation Energy (Q _c , kJ/mol)	Dominant Creep Mechanism	Reference
Fe-28Al-3Cr	570 - 690	4.8 - 6.0	350	Dislocation Climb	[3]
Fe ₃ Al-based alloys	600 - 750	3 - 5	280 - 400	Dislocation Climb	[1]
ODS FeAl	600 - 700	~3 (true)	~44 (true)	Glide-controlled	[2]
FeAl with Laves phase	650 - 800	5 - 8	450	Particle-dislocation interaction	[1]

Experimental Protocols

Tensile Creep Testing (based on ASTM E139)

This protocol outlines the procedure for determining the tensile creep properties of **iron aluminide** composites.

1.1. Specimen Preparation

- **Machining:** Machine "dog-bone" shaped specimens from the composite material. Ensure the gauge length and grip sections are fabricated according to ASTM E8/E8M standard dimensions.^[4] The surface finish of the gauge section should be smooth and free from machining marks to prevent premature crack initiation.
- **Cleaning:** Thoroughly clean the specimens with a suitable solvent (e.g., acetone) to remove any grease or oil from handling.
- **Instrumentation:** Attach high-temperature extensometers to the gauge section of the specimen to accurately measure strain. Thermocouples should be attached at the top, middle, and bottom of the gauge section to monitor the temperature gradient.^[5]

1.2. Experimental Procedure

- **Mounting:** Mount the specimen in the grips of the creep testing machine, ensuring proper alignment to avoid bending stresses.^[5]
- **Heating:** Heat the specimen to the desired test temperature in a furnace. Allow sufficient time for the temperature to stabilize along the entire gauge length.^[6]
- **Loading:** Apply the predetermined constant tensile load to the specimen without shock.^[6]
- **Data Acquisition:** Record the strain (from the extensometer) and temperature as a function of time. The frequency of data logging should be higher at the beginning of the test (primary creep) and can be reduced during the steady-state (secondary creep) phase.^[5]
- **Test Termination:** Continue the test until the specimen fractures or a predetermined strain or time is reached.

- **Post-test Analysis:** After the test, measure the final gauge length and reduction in area. Analyze the fracture surface using microscopy to identify the failure mechanism.

Compressive Creep Testing (based on ASTM E209)

This protocol is for determining the compressive creep properties, which is particularly relevant for components under compressive loads at high temperatures.

2.1. Specimen Preparation

- **Machining:** Machine cylindrical or rectangular specimens with flat and parallel ends. The length-to-diameter (or width) ratio should be between 2 and 4 to minimize buckling.
- **Cleaning:** Clean the specimens with a suitable solvent.

2.2. Experimental Procedure

- **Mounting:** Place the specimen between two flat, parallel compression platens made of a high-temperature resistant material (e.g., ceramic or superalloy).
- **Heating:** Heat the specimen and platens to the test temperature and allow for stabilization.
- **Loading:** Apply the constant compressive load.
- **Data Acquisition:** Measure the change in length of the specimen over time using a high-temperature compressometer or by measuring the displacement of the platens.
- **Test Termination:** The test is terminated after a specified time, a certain amount of deformation, or when the creep rate becomes tertiary.

Indentation Creep Testing

This method is useful for determining local creep properties, especially for small sample volumes or for mapping creep behavior across a surface.

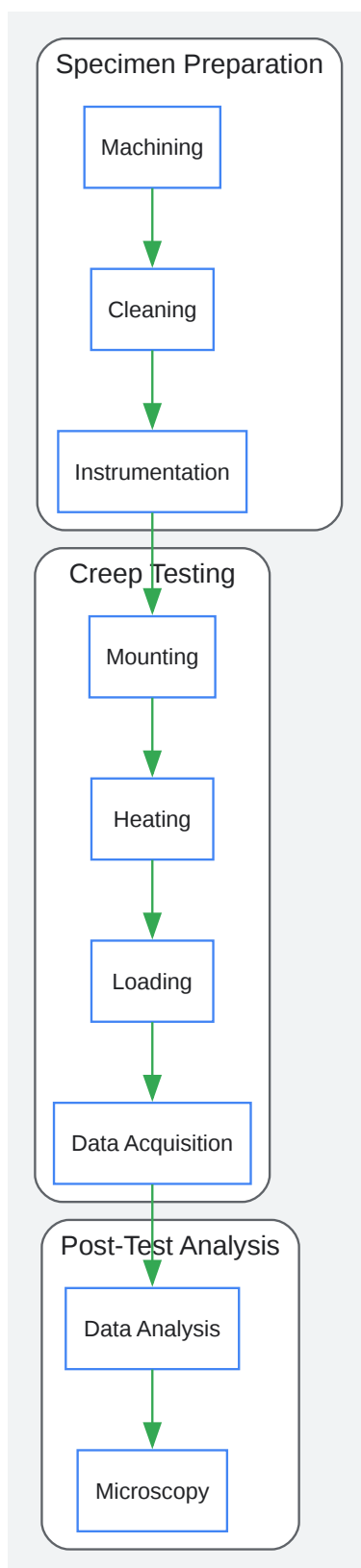
3.1. Specimen Preparation

- Polishing: The surface of the specimen must be polished to a mirror-like finish to ensure accurate indentation.[\[7\]](#)
- Cleaning: Clean the polished surface to remove any contaminants.

3.2. Experimental Procedure

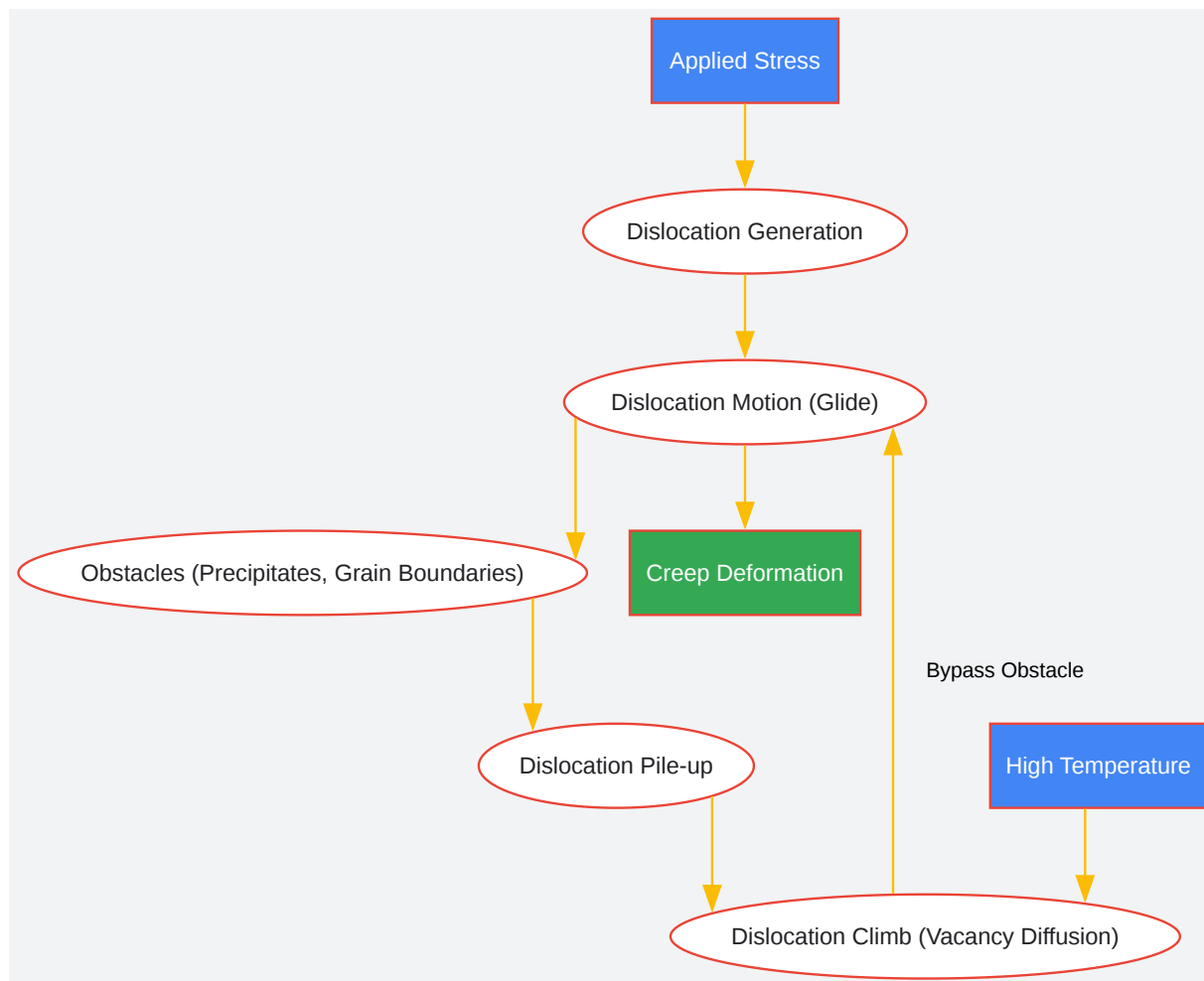
- Mounting: Securely mount the specimen on the stage of the indentation tester.
- Heating: Heat the specimen and the indenter tip to the test temperature.
- Indentation: Bring the indenter into contact with the specimen surface and apply a constant load.
- Data Acquisition: Record the indentation depth as a function of time while the load is held constant.[\[8\]](#)
- Analysis: The indentation creep rate is determined from the change in indentation depth over time. This can then be correlated to the uniaxial creep behavior using established models.[\[7\]](#)

Mandatory Visualizations



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Caption: Experimental workflow for creep testing.



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Caption: Logical relationship of dislocation creep mechanisms.

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